3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid
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Overview
Description
3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid is a complex organic compound with a unique structure that includes a benzylsulfanyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and a methylbutanoic acid backbone. This compound is often used in peptide synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid typically involves multiple steps:
Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amino group during synthesis.
Thioether Formation: The benzylsulfanyl group is introduced through a nucleophilic substitution reaction.
Coupling Reactions: The protected amino acid is coupled with other amino acids or peptides using coupling reagents like HBTU or DCC.
Deprotection: The Fmoc group is removed using a base like piperidine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.
Purification: The product is purified using techniques like crystallization, chromatography, or recrystallization.
Quality Control: The final product is subjected to rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like thiols, amines
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thioether derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Bioconjugation: The compound is used in bioconjugation reactions to attach peptides to other biomolecules.
Drug Development: It serves as an intermediate in the synthesis of potential drug candidates.
Material Science: The compound is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, depending on its application.
Pathways Involved: It can modulate various biochemical pathways, including signal transduction, protein synthesis, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Cysteine: Similar structure but lacks the benzylsulfanyl group.
Fmoc-L-Methionine: Contains a thioether group but has a different side chain.
Fmoc-L-Serine: Contains a hydroxyl group instead of a thioether group.
Uniqueness
3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid is unique due to the presence of both the benzylsulfanyl and Fmoc groups, which provide specific reactivity and protection during synthesis.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO4S/c1-27(2,33-17-18-10-4-3-5-11-18)24(25(29)30)28-26(31)32-16-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,23-24H,16-17H2,1-2H3,(H,28,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXKVWYRXVISMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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